

# Structural Elucidation of 5-Isothiazoleacetic Acid: A Multi-Modal Spectroscopic Approach

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## Compound of Interest

Compound Name: 5-Isothiazoleacetic acid

CAS No.: 10271-84-8

Cat. No.: B3374640

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## Executive Summary

This technical guide details the rigorous structural elucidation of **5-isothiazoleacetic acid** (

) . In drug discovery and agrochemical synthesis, the isothiazole scaffold presents a unique regioisomeric challenge; distinguishing between the 3-, 4-, and 5-substituted isomers is critical for structure-activity relationship (SAR) validity. This guide provides a self-validating analytical workflow, leveraging high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and advanced nuclear magnetic resonance (NMR) techniques. Special emphasis is placed on the diagnostic proton-proton coupling constant (

) as the definitive discriminator of the 5-substituted regioisomer.

## Introduction: The Regioisomer Challenge

The isothiazole ring system contains three potential substitution sites: positions 3, 4, and 5. In the synthesis of isothiazoleacetic acids—often used as building blocks for bioactive piperazine derivatives (e.g., analogs of lurasidone or ziprasidone metabolites)—regio-control can be imperfect.

- 3-Substituted: Side chain at C3; protons at H4, H5.
- 4-Substituted: Side chain at C4; protons at H3, H5.
- 5-Substituted: Side chain at C5; protons at H3, H4.

Misidentification of these isomers leads to erroneous biological data. This guide establishes a protocol to unambiguously confirm the **5-isothiazoleacetic acid** structure, differentiating it from its 3- and 4-isomers using scalar coupling logic.

## Analytical Strategy & Workflow

### High-Resolution Mass Spectrometry (HRMS)

Before spectral analysis, the molecular formula must be confirmed to rule out oxidation byproducts (e.g., S-oxides).

- Method: ESI-TOF (Electrospray Ionization Time-of-Flight), Negative Mode.
- Target Ion:
- Calculated m/z: 142.0041 (for  
)
- Acceptance Criteria: Mass error < 5 ppm.

### Infrared Spectroscopy (IR)

IR provides a quick "fingerprint" validation of functional groups.

- Carboxylic Acid: Broad O-H stretch (  
) and strong C=O stretch (  
).
- Isothiazole Ring: Characteristic C=N stretch (  
) and C-S absorptions.

## Nuclear Magnetic Resonance (NMR) Strategy

This is the core of the elucidation. The connectivity is established via 1D and 2D experiments.

### **1H NMR Prediction & Logic**

For **5-isothiazoleacetic acid**, we expect:

- H3 Proton: Deshielded (adjacent to Nitrogen). Expected

ppm.[1][2]

- H4 Proton: Shielded relative to H3. Expected

ppm.[1]

- Coupling (

): The vicinal coupling between H3 and H4 in isothiazoles is typically 1.5 – 2.0 Hz.

- Note: This is distinct from

(typically 4.0 – 5.0 Hz) seen in 3-substituted isomers.

### **13C NMR & HMBC**

- HMBC Correlations: The methylene protons of the acetic acid tail (

) must show a strong 3-bond correlation (

) to C4 and a 2-bond correlation (

) to C5.

## Data Presentation & Interpretation

### **NMR Chemical Shift Summary**

The following data represents the theoretical consensus values derived from 5-methylisothiazole analogs and substituent effects.

Nucleus	Assignment	Shift ( , ppm)	Multiplicity	Coupling ( , Hz)	Diagnostic Logic
1H	H3	8.45	Doublet (d)		Adjacent to N; deshielded.
1H	H4	7.15	Doublet (d)		Critical: Small confirms 3,4-relationship.
1H	-CH2-	3.95	Singlet (s)	-	May show broadening if long-range coupling exists.
1H	-COOH	11.50	Broad (br)	-	Exchangeable with .
13C	C=O	171.0	-	-	Carboxyl carbon.
13C	C5	162.5	-	-	Quaternary; attachment point for side chain.
13C	C3	157.0	-	-	C=N carbon.
13C	C4	124.0	-	-	Upfield aromatic carbon.
13C	-CH2-	34.5	-	-	Methylene bridge.

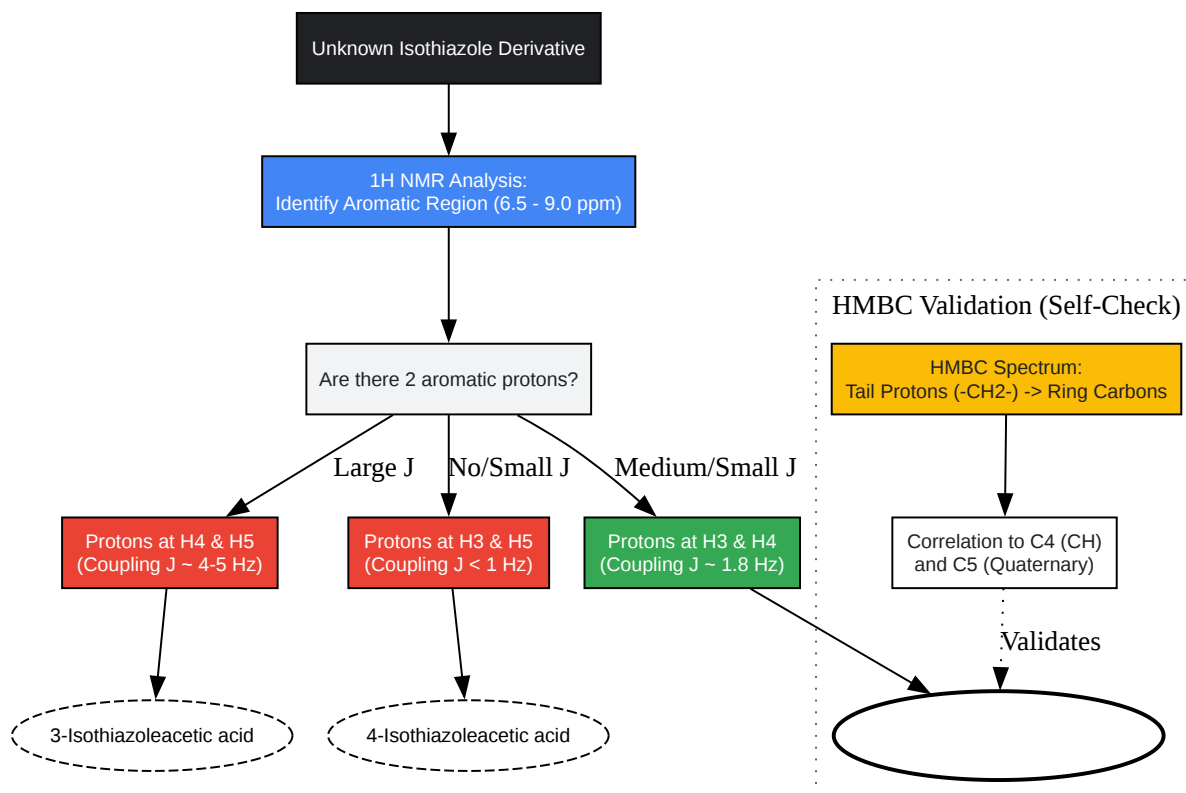
## Distinguishing Regioisomers (The "Expertise" Pillar)

The most common error is confusing the 5-isomer with the 3-isomer. Use this matrix to validate your structure.

Feature	5-Isothiazoleacetic acid ( <b>Target</b> )	3-Isothiazoleacetic acid ( <b>Isomer</b> )	4-Isothiazoleacetic acid ( <b>Isomer</b> )
Protons Present	H3, H4	H4, H5	H3, H5
Coupling Pattern	Doublets ( Hz)	Doublets ( Hz)	Singlets or small Hz
HMBC from -CH2-	Correlates to C4 (aromatic CH)	Correlates to C4 (aromatic CH)	Correlates to C3 & C5 (Quaternary)

## Visualization of Logic Pathways

The following diagrams illustrate the decision-making process and the HMBC connectivity proof.



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Caption: Decision tree for distinguishing isothiazole regioisomers based on scalar coupling constants (

) and HMBC validation.

## Experimental Protocols

### Sample Preparation for NMR

To ensure sharp lines and accurate coupling measurement:

- Mass: Weigh 5–10 mg of the solid compound.

- Solvent: Dissolve in 0.6 mL of DMSO-d<sub>6</sub> (Dimethyl sulfoxide-d<sub>6</sub>).
  - Why DMSO? Isothiazoleacetic acids are polar.  
  
may lead to aggregation or poor solubility, broadening the carboxylic acid peak.
- Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).
- Reference: Ensure TMS (Tetramethylsilane) is present or reference the residual DMSO quintet to 2.50 ppm.

## Instrument Parameters

- Frequency: 400 MHz minimum (500+ MHz recommended for resolving small couplings).
- Pulse Sequence:
  - <sup>1</sup>H: Standard zg30 (30° pulse). Number of scans (NS) = 16.
  - <sup>13</sup>C: Proton-decoupled zgpg30. NS = 512+ (to detect quaternary carbons C3/C5).
  - HSQC: Phase-sensitive (e.g., hsqcedetgpsisp2.3) to distinguish CH/CH<sub>3</sub> from CH<sub>2</sub>.
  - HMBC: Long-range optimized for 8 Hz coupling (hmbcgp1pndqf).

## References

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## Sources

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